8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
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Overview
Description
8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is a complex organic compound with a unique structure that combines elements of furochromen and hydroxyimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one typically involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with appropriate reactants in a solvent such as dry DMF (dimethylformamide) and a base like TEA (triethylamine). The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The product is then precipitated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyimino group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted furochromen derivatives.
Scientific Research Applications
8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s furochromen core may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8-[(E)-(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one: This compound shares a similar furochromen core but differs in the substitution pattern, affecting its chemical properties and biological activities.
Indolyl and oxochromenyl xanthenone derivatives: These compounds have structural similarities and are studied for their biological activities, including anti-HIV properties.
Uniqueness
8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of hydroxyimino and furochromen groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C26H19NO4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
8-[(E)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl]-4-methyl-9-phenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C26H19NO4/c1-15-8-10-18(11-9-15)24(27-29)26-22(17-6-4-3-5-7-17)23-20(30-26)13-12-19-16(2)14-21(28)31-25(19)23/h3-14,29H,1-2H3/b27-24+ |
InChI Key |
PCJYASZOQSTSFI-SOYKGTTHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)C5=CC=CC=C5 |
Origin of Product |
United States |
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